molecular formula C19H16N4O2 B2491037 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034466-55-0

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2491037
CAS No.: 2034466-55-0
M. Wt: 332.363
InChI Key: NPRJXPXYVKZOPU-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzimidazole ring fused with a furan and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach includes the formation of the benzimidazole core through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The furan and pyridine moieties are then introduced via nucleophilic substitution or coupling reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is unique due to its combination of three distinct heterocyclic moieties, which may confer enhanced biological activity and specificity compared to simpler analogs .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-19(12-23-13-22-16-4-1-2-5-17(16)23)21-10-14-8-15(11-20-9-14)18-6-3-7-25-18/h1-9,11,13H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJXPXYVKZOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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